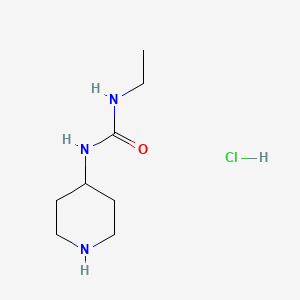

1-Ethyl-3-(piperidin-4-yl)urea hydrochloride

説明

特性

IUPAC Name |

1-ethyl-3-piperidin-4-ylurea;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O.ClH/c1-2-10-8(12)11-7-3-5-9-6-4-7;/h7,9H,2-6H2,1H3,(H2,10,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJMIGQSKPRQNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1CCNCC1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-Ethyl-3-(piperidin-4-yl)urea hydrochloride typically involves the reaction of piperidine derivatives with ethyl isocyanate. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .

化学反応の分析

1-Ethyl-3-(piperidin-4-yl)urea hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted urea derivatives.

科学的研究の応用

1-Ethyl-3-(piperidin-4-yl)urea hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

Medicine: It is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical synthesis.

作用機序

The mechanism of action of 1-Ethyl-3-(piperidin-4-yl)urea hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pharmacological and physicochemical properties of urea derivatives are highly influenced by substituents on the piperidine ring and the urea backbone. Below is a comparative analysis:

Key Observations:

- Synthetic Yields: Yields vary significantly based on substituents. For example, phenyl-substituted derivatives (58%, ) and sulfonyl-containing analogs (55.2%, ) demonstrate moderate efficiency, while trifluoromethyl groups (e.g., 8a in ) achieve higher yields (64.2%) due to stabilized intermediates .

- Biological Activity: Fluorinated or sulfonated derivatives (e.g., 14d in ) show enhanced anti-inflammatory and enzyme inhibitory properties, likely due to electronic effects and improved target interaction .

Physicochemical Properties

- NMR Profiles: ¹H-NMR data for analogs (e.g., 8a–8c in ) reveal distinct shifts for urea protons (δ 6.5–8.0 ppm) and piperidine methylene groups (δ 1.5–3.0 ppm), aiding structural confirmation .

- Solubility: Ethyl and isopropyl derivatives are likely soluble in polar aprotic solvents (e.g., DCM, THF), while aryl-substituted analogs (e.g., 14d) may require DMSO for dissolution .

Commercial Availability

- Isopropyl and cyclopentyl analogs are offered by suppliers like Amadis Chemical and Wuxi AppTec .

生物活性

1-Ethyl-3-(piperidin-4-yl)urea hydrochloride is an organic compound with notable biological activities, particularly as a central nervous system stimulant. This article delves into its biological activity, synthesis, pharmacological potential, and related research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C₈H₁₈ClN₃O, with a CAS registry number of 845626-17-7. Its structure features an ethyl group and a piperidinyl group attached to the nitrogen atoms of the urea functional group, stabilized by hydrochloride salt. This unique combination may enhance its interaction with neurotransmitter systems, although specific mechanisms remain largely unexplored in published studies.

Biological Activity

Potential Pharmacological Effects:

Mechanisms of Action:

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, its piperidine moiety is often associated with various pharmacological effects, indicating possible interactions with neurotransmitter systems or other cellular targets.

Synthesis

The synthesis of this compound typically involves several steps optimized for yield and purity. The general procedure may include:

- Formation of the urea linkage through reaction between an appropriate isocyanate and a piperidine derivative.

- Subsequent addition of the ethyl group under controlled conditions.

- Final crystallization or precipitation to obtain the hydrochloride salt form.

Comparative Analysis

A comparison with structurally similar compounds can provide insights into its unique biological properties:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1-(Piperidin-4-yl)urea hydrochloride | 53255606 | Lacks ethyl substitution; simpler structure |

| 3-Ethyl-1-(piperidin-4-yl)urea | 845775-44-2 | Different substitution pattern; potential analog |

| N,N-Diethylurea | 105-33-5 | Lacks piperidine; simpler urea structure |

This table highlights how this compound stands out due to its combination of an ethyl group and a piperidine moiety, potentially conferring unique biological properties compared to simpler ureas or those lacking the piperidine structure.

Case Studies and Research Findings

Cytotoxicity Studies:

Recent studies involving related compounds have demonstrated promising cytotoxicity against various cancer cell lines. For example, certain piperidine derivatives have shown IC50 values in the low micromolar range against MCF-7 and HCT116 cell lines, indicating their potential as anticancer agents . Although direct studies on this compound are sparse, these findings underscore the importance of further research into its biological activities.

Pharmacokinetics:

In related research on soluble epoxide hydrolase (sEH) inhibitors, compounds similar in structure to this compound have demonstrated significant potency and favorable pharmacokinetic profiles. For instance, TPPU (a closely related compound) exhibited low nanomolar inhibition against human sEH, suggesting that modifications to the piperidine structure can enhance biological activity .

Q & A

Basic: What are the recommended synthetic routes for 1-ethyl-3-(piperidin-4-yl)urea hydrochloride?

The compound can be synthesized via carbodiimide-mediated coupling reactions. For instance, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC•HCl) facilitates urea formation by activating carboxyl groups for nucleophilic attack by amines. A two-step protocol is advised to minimize byproduct interference: (1) coupling the amine (e.g., piperidin-4-amine) with a carbonyl source using EDC•HCl, and (2) reducing intermediate adducts. Post-synthesis, acidic/basic washes remove urea byproducts like dicyclohexylurea (DCU) .

Basic: How should researchers validate the purity of this compound?

Standard purity validation includes:

- Titration : Dissolve the compound in ethanol, acidify with HCl, and titrate with sodium hydroxide to determine endpoint .

- Infrared (IR) spectroscopy : Confirm functional groups (e.g., urea C=O stretch at ~1640 cm⁻¹).

- Chloride content testing : Verify stoichiometric HCl via argentometric titration .

Acceptable purity ranges are 98.0–102.0% (dry weight basis).

Basic: What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- Exposure response :

Advanced: How can structure-activity relationship (SAR) studies optimize its inhibitory activity against soluble epoxide hydrolase (sEH)?

SAR studies focus on:

- Acyl modifications : Substituents on the piperidine ring (e.g., methyl, aryl groups) impact binding affinity. For example, bulkier groups enhance hydrophobic interactions with sEH’s active site .

- Urea linker rigidity : Conformational constraints (e.g., cyclic ureas) improve selectivity and potency.

Refer to pharmacokinetic tables (e.g., IC₅₀ values, metabolic stability) to prioritize derivatives for in vivo testing .

Advanced: How can contradictory solubility data in pharmacological assays be resolved?

Discrepancies often arise from:

- Solvent polarity : Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in aqueous buffers.

- pH-dependent solubility : Adjust pH to 6–7 (near physiological conditions) to mimic in vivo behavior.

- Dynamic light scattering (DLS) : Quantify aggregation states that may skew activity readings .

Advanced: What advanced analytical methods address impurities in synthesized batches?

- HPLC-MS : Use C18 columns with gradient elution (e.g., 0.1% formic acid in acetonitrile/water) to separate and identify impurities.

- NMR spectroscopy : ¹H/¹³C NMR resolves regioisomeric byproducts (e.g., urea vs. thiourea adducts).

- X-ray crystallography : Confirm stereochemistry if chiral centers are present .

Advanced: How do researchers design in vivo studies to evaluate its pharmacokinetics?

- Dosing regimens : Administer intravenously (IV) or orally (PO) in murine models, with plasma sampling at 0.5, 1, 2, 4, 8, and 24 hours.

- LC-MS/MS quantification : Measure parent compound and metabolites (e.g., hydrolyzed urea derivatives).

- Tissue distribution : Assess brain penetration if targeting neurological sEH isoforms .

Advanced: What strategies mitigate off-target effects in cellular assays?

- Counter-screening : Test against related enzymes (e.g., microsomal epoxide hydrolase) to confirm selectivity.

- CRISPR knockouts : Use sEH-deficient cell lines to validate on-target activity.

- Proteomic profiling : Identify unintended protein interactions via affinity pull-down assays .

Advanced: How can computational modeling guide derivative design?

- Molecular docking : Simulate binding poses in sEH’s catalytic domain (PDB: 3ANS) to prioritize substituents with optimal hydrogen bonding (e.g., piperidine N-H with Asp333).

- QSAR models : Corrogate electronic (e.g., Hammett σ) and steric (e.g., molar refractivity) descriptors with IC₅₀ data .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

- Byproduct management : Replace batch purification with continuous flow systems to remove DCU efficiently.

- Solvent selection : Transition from DMF (high toxicity) to greener solvents (e.g., cyclopentyl methyl ether).

- Process analytical technology (PAT) : Implement real-time IR monitoring to ensure reaction completion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。